1-(2,3-Dimethylphenyl)pyrrolidine
Overview
Description
1-(2,3-Dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27000 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
This compound has a density of 0.992g/cm3 and a boiling point of 293.5ºC at 760 mmHg . The compound’s exact mass is 175.13600 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including "1-(2,3-Dimethylphenyl)pyrrolidine," are highly valued in drug discovery due to their versatility and presence in compounds treating human diseases. The pyrrolidine scaffold's sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This scaffold's adaptability is demonstrated in bioactive molecules with selectivity towards various targets, showcasing the structural and activity relationship diversity. Medicinal chemists are guided in designing new compounds with diverse biological profiles, thanks to the structural insights from pyrrolidine-based research (Li Petri et al., 2021).
Pyrrolizidine Alkaloid Biosynthesis
Pyrrolizidine alkaloids, related to pyrrolidine chemistry, are studied for their biosynthesis and diversity, particularly in the Senecioneae tribe. The evolutionary aspects of these alkaloids, including the enzyme homospermidine synthase's role in synthesizing the first specific intermediate, highlight the complex biochemical pathways involved. This knowledge aids in understanding the biological activities and potential applications of pyrrolidine derivatives in agriculture and medicine (Langel et al., 2011).
Synthetic Approaches and Chemical Properties
Research into pyrrolidine derivatives also focuses on their synthetic methods, chemical reactivity, and optical properties. These studies pave the way for creating novel compounds with specific functions, including dyes and materials for technological applications. The synthesis and functionalization of pyrrolidine rings are crucial in developing new drugs and materials with improved performance and specificity (Grzybowski & Gryko, 2015).
Environmental and Ecological Impact
The environmental and ecological impact of pyrrolidine derivatives, particularly pyrrolizidine alkaloids, is a subject of investigation due to their toxicity and potential threat to health. Understanding the occurrence, toxicities, and ecological risks associated with these compounds is essential for assessing their safety and managing their use in various applications (Edgar et al., 2002).
Safety and Hazards
1-(2,3-Dimethylphenyl)pyrrolidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Future Directions
Pyrrolidine derivatives, including 1-(2,3-Dimethylphenyl)pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dimethylphenyl)pyrrolidine are currently unknown. This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, including binding to enantioselective proteins . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Pharmacokinetics
The compound has a molecular weight of 175.3 , which suggests it may have favorable drug-like properties, as most orally administered drugs have a molecular weight below 500.
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSFWFVNOENHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650327 | |
Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-89-3 | |
Record name | 1-(2,3-Dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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